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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and findings in the cross-

sectional Transmission Electron Microscopy (TEM) analysis of the Titanium Silicide

(TiSi₂)/Silicon (Si) interface. The formation of a uniform, low-resistivity TiSi₂ layer is critical in

modern semiconductor devices. Understanding the interfacial characteristics at the nanoscale

through TEM is paramount for process optimization and ensuring device performance and

reliability. This document summarizes key experimental data and protocols from various studies

to aid in the selection of appropriate characterization techniques.

Comparative Analysis of TiSi₂ Film Properties
The properties of TiSi₂ films on silicon are highly dependent on the fabrication process,

particularly the use of a capping layer during annealing. The following table summarizes the

quantitative data from studies employing cross-sectional TEM.
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Feature Uncapped TiSi₂/Si
Capped (TiN)
TiSi₂/Si

Capping Layer
Advantage

Silicide Film

Thickness
~ 15 - 75 nm[1][2][3] ~ 25 - 45 nm[1][2][3]

More uniform film

thickness

Film Uniformity Non-uniform[1][2] More uniform[1][2]
Improved control over

film morphology

Dominant Silicide

Phase

C49-TiSi₂, TiSi, Ti₅Si₃,

unreacted Ti, possibly

C54-TiSi₂[4]

C54-TiSi₂, C49-TiSi₂,

Ti₅Si₃, possibly TiSi[4]

Promotes formation of

the desired low-

resistivity C54

phase[1]

Sheet Resistivity ~ 60 Ω/sq[1] ~ 6.0 Ω/sq[1]
Significantly lower

resistance

Interface Quality Highly defective[1][2]

Highly defective, with

visible dislocations[1]

[2][5]

While still defective,

the uniform C54

phase is preferred for

contacts

The C49 to C54 Phase Transformation
Titanium disilicide exists in two primary crystalline structures: the metastable C49 phase and

the stable, low-resistivity C54 phase. The transition from the C49 to the C54 phase is a critical

step in the fabrication of low-resistance contacts in integrated circuits.

C49-TiSi₂: This is a metastable phase with a base-centered orthorhombic structure.[1][6] It

forms at lower annealing temperatures (around 450°C - 650°C).[6][7] This phase has a

higher electrical resistivity (60-130 µΩ-cm).[1]

C54-TiSi₂: This is the stable phase with a face-centered orthorhombic structure.[1][6] It forms

at higher annealing temperatures (typically above 650°C).[6] The C54 phase is the desired

variant for device interconnects due to its much lower resistivity (13-25 µΩ-cm).[1]

The temperature required for the C49 to C54 transformation can be influenced by several

factors, including the thickness of the silicide film and the presence of impurities.[6][8][9] For
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thinner films, a higher annealing temperature is often required to achieve the phase transition.

[6]

Experimental Protocols
Detailed methodologies are crucial for reproducible results in TEM analysis. Below are outlines

of the key experimental procedures described in the referenced literature.

TiSi₂ Film Formation
A common method for forming titanium silicide films is through the solid-state reaction of a

deposited titanium layer with the silicon substrate.

Substrate: Si (001) wafers are typically used.[1][2]

Titanium Deposition: A thin layer of titanium (e.g., 16 nm) is sputtered onto the silicon wafer.

[1][2][3]

Capping Layer (Optional): In some processes, a capping layer, such as Titanium Nitride (TiN)

(e.g., 20 nm thick), is deposited on top of the titanium film before annealing.[1][2][3]

Rapid Thermal Annealing (RTA): A two-step RTA process is often employed:

A lower temperature anneal (e.g., 675°C for 30-35 seconds in a N₂ ambient) to initiate the

reaction between Ti and Si.[1]

Selective wet etching to remove the unreacted Ti and the TiN capping layer.[1]

A higher temperature anneal (e.g., 850°C for 60 seconds in a N₂ ambient) to complete the

silicide formation and promote the transformation to the C54 phase.[1][2]

Cross-Sectional TEM Sample Preparation
The preparation of a high-quality, electron-transparent cross-sectional sample is a critical and

often challenging step.

Slicing and Stacking: The wafer is cleaved into smaller pieces.[10] Two pieces are then

glued together face-to-face with epoxy, with the thin film layers at the interface.[10][11][12]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.globalsino.com/EM/page150.html
https://pubs.aip.org/aip/acp/article-pdf/449/1/857/11535896/857_1_online.pdf
https://www.researchgate.net/publication/252599212_Transmission_electron_microscopy_investigation_of_titanium_silicide_thin_films
https://pubs.aip.org/aip/acp/article-pdf/449/1/857/11535896/857_1_online.pdf
https://www.researchgate.net/publication/252599212_Transmission_electron_microscopy_investigation_of_titanium_silicide_thin_films
https://pubs.aip.org/aip/acp/article/449/1/857/975643/Transmission-electron-microscopy-investigation-of
https://pubs.aip.org/aip/acp/article-pdf/449/1/857/11535896/857_1_online.pdf
https://www.researchgate.net/publication/252599212_Transmission_electron_microscopy_investigation_of_titanium_silicide_thin_films
https://pubs.aip.org/aip/acp/article/449/1/857/975643/Transmission-electron-microscopy-investigation-of
https://pubs.aip.org/aip/acp/article-pdf/449/1/857/11535896/857_1_online.pdf
https://pubs.aip.org/aip/acp/article-pdf/449/1/857/11535896/857_1_online.pdf
https://pubs.aip.org/aip/acp/article-pdf/449/1/857/11535896/857_1_online.pdf
https://www.researchgate.net/publication/252599212_Transmission_electron_microscopy_investigation_of_titanium_silicide_thin_films
https://apps.dtic.mil/sti/trecms/pdf/AD1111666.pdf
https://apps.dtic.mil/sti/trecms/pdf/AD1111666.pdf
https://www.researchgate.net/profile/Janez-Zavasnik/post/How_can_I_take_SEM_images_from_TMD_materials_such_as_MoS2_and_WSe2/attachment/59d6203e79197b807797eb67/AS%3A289469635809280%401446026347839/download/pips.pdf
https://www.azom.com/article.aspx?ArticleID=21198
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dummy pieces of silicon are often added to the top and bottom of the stack for support.[13]

Mechanical Polishing and Grinding: The "sandwich" is then mechanically polished and

ground down to a thickness of about 15-20 µm.[11] This process typically involves a series of

grinding papers with decreasing grit size.[10]

Dimple Grinding: A dimple grinder is used to create a concave depression in the center of the

sample, further thinning the area of interest to a few micrometers.[11]

Ion Milling: The final step to achieve electron transparency is low-angle argon ion milling.[2]

This process removes material from the sample until a small hole is formed at the center of

the dimple, with the regions around the edge of the hole being thin enough for TEM analysis.

TEM Analysis Techniques
A combination of TEM techniques is used to comprehensively characterize the TiSi₂/Si

interface.

Transmission Electron Microscopy (TEM): Provides bright-field and dark-field images of the

cross-section, revealing the overall morphology, grain structure, and presence of defects.[1]

[2]

High-Resolution TEM (HRTEM): Allows for the visualization of the crystal lattice, enabling the

identification of crystallographic phases and the detailed examination of the interface

structure and defects at an atomic level.[1][5]

Selected Area Electron Diffraction (SAED): Provides crystallographic information from a

selected area of the sample, which is used to identify the different phases of titanium silicide

present.[1][2]

Scanning Transmission Electron Microscopy (STEM): Offers high-resolution imaging with

elemental analysis capabilities.[1][2]

Energy Dispersive X-ray Spectroscopy (EDX) and Electron Energy Loss Spectroscopy

(EELS): These techniques are coupled with STEM to provide elemental mapping and

compositional analysis of the film and interface.[1][2]
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Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the cross-sectional TEM analysis of a

TiSi₂/Si interface.
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Caption: Workflow for Cross-Sectional TEM Analysis of TiSi₂/Si.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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